![molecular formula C8H9N3 B3032798 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine CAS No. 52538-09-7](/img/structure/B3032798.png)
2,3-Dimethyl-3H-imidazo[4,5-c]pyridine
Overview
Description
2,3-Dimethyl-3H-imidazo[4,5-c]pyridine is a chemical compound with the CAS Number: 52538-09-7 and a molecular weight of 147.18 . It is a solid substance .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridines has been a subject of intense research for numerous decades . Various methods have been developed for the synthesis of imidazo[4,5-c]pyridines, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has also been established for imidazo[4,5-c]pyridine synthesis .Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine is represented by the linear formula C8H9N3 . The Inchi Code for this compound is 1S/C8H9N3/c1-6-10-7-3-4-9-5-8(7)11(6)2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
2,3-Dimethyl-3H-imidazo[4,5-c]pyridine is a solid substance . It is stored in a dry room at room temperature . The compound has a molecular weight of 147.18 .Scientific Research Applications
- GABA A Receptor Modulation : Imidazopyridines act as GABA A receptor positive allosteric modulators, influencing neurotransmission in the central nervous system .
Antiviral Activity and Cytotoxic Effects
Researchers have explored the antiviral activity of imidazo[4,5-c]pyridine derivatives. Assessing cytotoxic effects on virus host cell lines is crucial for drug development .
Molecular Docking Studies
Molecular docking studies reveal interactions between imidazo[4,5-c]pyridines and target proteins. For example, compound 2 forms π–π bonds with specific amino acids, suggesting potential antimicrobial features .
Safety and Hazards
Mechanism of Action
Target of Action
Imidazopyridines, a group to which this compound belongs, are known to interact with various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Mode of Action
Imidazopyridines are known to exhibit diverse biological activities, including acting as gaba a receptor positive allosteric modulators . They can influence many cellular pathways, potentially altering the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Biochemical Pathways
Imidazopyridines have been found to influence many biochemical pathways. For instance, they have been shown to induce cell cycle arrest at the G2/M phase, suggesting inhibitory activity on tubulin polymerization . They also activate Caspase-3 , and inhibit the PI3K/Akt/mTOR signaling pathway , which are crucial in regulating cell growth, proliferation, differentiation, and survival.
Pharmacokinetics
Their application improves selectivity, pharmacokinetics, metabolic stability, and reduces different side effects, including toxicity .
Result of Action
Imidazopyridines have been found to demonstrate different types of molecular mechanisms in the treatment of cancer .
Action Environment
It is known that some methods of synthesis of imidazopyridines suffer from disadvantages such as environmental damage, the use of strong acids, high temperatures, and use of toxic metal catalysts and hazardous reagents .
properties
IUPAC Name |
2,3-dimethylimidazo[4,5-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-10-7-3-4-9-5-8(7)11(6)2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKNQTHLYPTZLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481909 | |
Record name | 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52538-09-7 | |
Record name | 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.